molecular formula C9H8ClFO2 B1399844 4'-Chloro-2'-fluoro-3'-methoxyacetophenone CAS No. 1323966-44-4

4'-Chloro-2'-fluoro-3'-methoxyacetophenone

Cat. No.: B1399844
CAS No.: 1323966-44-4
M. Wt: 202.61 g/mol
InChI Key: SSQUECJMKSQDHG-UHFFFAOYSA-N
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Description

4’-Chloro-2’-fluoro-3’-methoxyacetophenone is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of acetophenone, characterized by the presence of chloro, fluoro, and methoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-2’-fluoro-3’-methoxyacetophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chloro-2-fluoro-3-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: On an industrial scale, the production of 4’-Chloro-2’-fluoro-3’-methoxyacetophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-2’-fluoro-3’-methoxyacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Chloro-2’-fluoro-3’-methoxyacetophenone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-2’-fluoro-3’-methoxyacetophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence various biological processes, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

  • 4’-Chloro-2’-fluoroacetophenone
  • 4’-Chloro-3’-methoxyacetophenone
  • 2’-Fluoro-3’-methoxyacetophenone

Comparison: 4’-Chloro-2’-fluoro-3’-methoxyacetophenone is unique due to the simultaneous presence of chloro, fluoro, and methoxy groups, which impart distinct chemical and physical properties. Compared to its analogs, this compound exhibits enhanced reactivity and selectivity in various chemical reactions, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

1-(4-chloro-2-fluoro-3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-5(12)6-3-4-7(10)9(13-2)8(6)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQUECJMKSQDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)Cl)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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